molecular formula C6H16OSi B1199358 Triethylsilanol CAS No. 597-52-4

Triethylsilanol

Cat. No.: B1199358
CAS No.: 597-52-4
M. Wt: 132.28 g/mol
InChI Key: WVMSIBFANXCZKT-UHFFFAOYSA-N
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Description

Triethylsilanol, with the chemical formula (C2H5)3SiOH, is an organosilicon compound. It is a colorless liquid with a molecular weight of 132.28 g/mol. This compound is known for its applications in organic synthesis and as a precursor to various silicon-based materials .

Mechanism of Action

Target of Action

Triethylsilanol is an organosilicon compound with the formula (C2H5)3SiOH . It is a trialkylsilane, and the Si-OH bond is reactive . The primary targets of this compound are various organic compounds, particularly those containing multiple bonds and carbonyl groups .

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of this compound across multiple bonds, such as those found in alkenes and alkynes . The Si-H bond in this compound is particularly reactive, making it an effective reducing agent in organic synthesis .

Biochemical Pathways

This compound is involved in the synthesis of organosiloxanes . It is used as a reducing agent and as a precursor to silyl ethers . In the presence of a catalyst, it can add across multiple bonds in a process known as hydrosilylation . This reaction is used in the synthesis of complex molecules, where silyl ethers are often employed for the protection of hydroxyl groups .

Pharmacokinetics

Its physical properties suggest that it would have a high boiling point (158 °c) and a relatively low density (0864 g/mL at 25 °C), which could impact its absorption, distribution, metabolism, and excretion

Result of Action

The result of this compound’s action is the formation of new organosiloxane compounds. For example, in the presence of a catalyst, this compound can react with terminal alkynes to form silyl ethers . These products have various applications in organic synthesis .

Action Environment

This compound is physically very similar to comparable hydrocarbons. As with all organosilicon hydrides, it is capable of releasing hydrogen gas upon storage, particularly in the presence of acids, bases, or fluoride-releasing salts . These environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Triethylsilanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds with hydroxyl groups, which can influence the structure and function of proteins. This compound can also act as a reducing agent in certain biochemical reactions, facilitating the reduction of specific substrates. Its interactions with enzymes such as hydrolases and oxidoreductases are particularly noteworthy, as these interactions can modulate enzyme activity and stability .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form covalent bonds with certain amino acid residues in proteins, leading to changes in protein structure and function. It can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA molecules, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of siloxane dimers. Over time, this degradation can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells. This compound’s interactions with enzymes such as cytochrome P450 oxidases are particularly important in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on the concentration and cellular context. Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s activity and its overall distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and modulate their activity. These localization patterns are crucial for understanding the compound’s biochemical effects and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylsilanol can be synthesized through the hydrolysis of triethylmethoxysilane. The reaction involves the addition of water to triethylmethoxysilane, resulting in the formation of this compound and methanol as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of triethylmethoxysilane under acidic or basic conditions. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

    Reduction: It can be reduced to form triethylsilane.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like chlorosilanes are often used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Triethylsilanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of silicon-based materials and as a reagent in organic synthesis.

    Biology: this compound is used in the modification of biomolecules for various biological studies.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: this compound is used in the production of coatings, adhesives, and sealants

Comparison with Similar Compounds

    Trimethylsilanol: (C2H5)3SiOH

    Triisopropylsilanol: (C3H7)3SiOH

    Tris(tert-butoxy)silanol: (C4H9O)3SiOH

Comparison: Triethylsilanol is unique due to its specific alkyl group configuration, which provides distinct reactivity and properties compared to other silanols. For example, trimethylsilanol has smaller alkyl groups, resulting in different steric and electronic effects. Triisopropylsilanol, with larger alkyl groups, exhibits different solubility and reactivity characteristics .

Properties

IUPAC Name

triethyl(hydroxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMSIBFANXCZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060498
Record name Triethylsilanol
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Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-52-4
Record name Triethylsilanol
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Record name Silanol, 1,1,1-triethyl-
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Record name Silanol, 1,1,1-triethyl-
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Record name Triethylsilanol
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Record name Triethylsilanol
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Synthesis routes and methods I

Procedure details

In a reactor were placed triethylsilane (Et3SiH) (5 mmol), di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml), and a reaction was conducted at 40° C. in a nitrogen atmosphere for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 20%, and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 9% and 14%, respectively.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reactor were placed di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 40° C. in a nitrogen atmosphere, triethylsilane (Et3SiH) (5 mmol) was added thereto over one hour, and a reaction was carried out at 40° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 36% and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 7% and 12%, respectively.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylsilanol
Reactant of Route 2
Triethylsilanol
Reactant of Route 3
Triethylsilanol
Reactant of Route 4
Triethylsilanol
Reactant of Route 5
Triethylsilanol
Reactant of Route 6
Triethylsilanol
Customer
Q & A

A: Triethylsilanol readily reacts with silanol groups (Si-OH) present on surfaces like glass or silica. [, , , ] This reaction forms strong covalent siloxane bonds (Si-O-Si) with the surface, liberating methanol as a byproduct. [, ] This interaction leads to the "silanization" of the surface, modifying its hydrophobicity, reactivity, and adhesion properties. [, , , ]

A: * Molecular Formula: (C2H5)3SiOH* Molecular Weight: 148.33 g/mol* Spectroscopic Data: The key spectroscopic features of this compound are the characteristic O-H and Si-O stretching vibrations observed in infrared (IR) spectroscopy. [, , ] The O-H stretching appears as a broad band around 3200-3600 cm-1, influenced by hydrogen bonding. [] The Si-O stretching is observed around 1000-1100 cm-1. [] Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the structure, with distinct signals for the ethyl groups and the silanol proton. [, ]

A: this compound exhibits good compatibility with non-polar solvents like benzene, toluene, and octane. [, ] It reacts readily with water, alcohols, and amines, so these should be avoided. [, , ] this compound demonstrates stability under ambient conditions but can undergo self-condensation at elevated temperatures or in the presence of catalysts, forming hexaethyldisiloxane. [, , ]

A: Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational spectra of this compound, providing insights into its conformational preferences and hydrogen bonding behavior. [] Computational methods are also valuable for investigating reaction mechanisms and predicting properties of related silanes and silanols.

A: Modifying the alkyl groups in this compound influences its physical properties and reactivity. For instance, increasing the alkyl chain length generally decreases the tendency for self-condensation. [] Replacing ethyl groups with bulkier substituents can impact the accessibility of the silanol group, affecting its reactivity towards other molecules. [] Additionally, introducing functional groups like amines can significantly alter the molecule's interactions with surfaces, as demonstrated by the distinct behavior of (γ-Aminopropyl)triethoxysilane (APTES) compared to this compound. []

A: this compound is generally stable under ambient conditions but should be stored under anhydrous conditions to prevent hydrolysis and self-condensation. [] Formulating it in non-polar, aprotic solvents like toluene or hexane can enhance its stability. []

A: Other silane coupling agents with different functionalities, like (3-Aminopropyl)triethoxysilane (APTES) or Chlorotrimethylsilane, can be considered as alternatives depending on the specific application. [, ] The choice depends on the desired surface properties, reactivity, and compatibility with the intended system.

A:
Gas Liquid Chromatography (GLC): This technique is valuable for analyzing the products and monitoring the kinetics of reactions involving this compound, such as its condensation with trimethylmethoxysilane. [, ] * Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying this compound and studying its hydrogen bonding interactions. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy:* NMR provides detailed structural information about this compound and its reaction products. [, ]

A: Research on this compound and related silanes has evolved significantly over the past decades, driven by their applications in surface modification, adhesion promotion, and as precursors for advanced materials. [] Early studies focused on their synthesis, physical properties, and reactivity. [, ] Subsequent research explored their use as coupling agents for polymers and fillers, leading to advancements in composite materials. [, ] More recently, there has been growing interest in utilizing silanes and silanols in areas like catalysis, sensing, and nanotechnology. [, , ]

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